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Compound of Interest

Compound Name: Lavandulol

Cat. No.: B192245

For Researchers, Scientists, and Drug Development Professionals

Lavandulol, a naturally occurring monoterpene alcohol found in lavender oil and other
essential oils, is a compound of significant interest in the fragrance, cosmetic, and
pharmaceutical industries. Its pleasant floral, herbal aroma, coupled with potential therapeutic
properties, necessitates a thorough understanding of its chemical structure and purity. This
technical guide provides a comprehensive overview of the spectroscopic characterization of
Lavandulol, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are
presented to aid in its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. For Lavandulol, both *H and 3C NMR provide critical information about
its carbon-hydrogen framework.

'H NMR Spectroscopy

Proton NMR (*H NMR) spectroscopy provides detailed information about the number of
different types of protons, their chemical environments, and their proximity to other protons.
The *H NMR spectrum of Lavandulol is typically recorded in deuterated chloroform (CDCls).

Table 1: *H NMR Spectroscopic Data for Lavandulol in CDCIs
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

~5.10 t 1H H-5
~4.88 S 1H H-10a
~4.74 S 1H H-10b
~3.58 d 2H H-1
~2.30 m 1H H-2
~2.08 m 2H H-4
~1.71 S 3H H-9
~1.69 S 3H H-8
~1.62 S 3H H-7

3C NMR Spectroscopy

Carbon-13 NMR (33C NMR) spectroscopy provides information about the different carbon
environments in a molecule.

Table 2: 13C NMR Spectroscopic Data for Lavandulol in CDClIs
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Chemical Shift (8) ppm Carbon Assignment
~145.2 C-3
~132.0 C-6
~122.8 C-5
~113.1 C-10
~65.5 C-1
~50.1 C-2
~27.2 C-4
~25.7 C-8
~20.9 C-9
~17.7 C-7

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of Lavandulol, typically run as
a liquid film, displays characteristic absorption bands.

Table 3: Key IR Absorption Bands for Lavandulol
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Wavenumber . . . .

(cm-?) Intensity Functional Group Vibration Mode
~3330 Broad, Strong O-H Stretching

~2915 Strong C-H Stretching (sp?)
~1645 Medium c=C Stretching

~1440 Medium C-H Bending (CH2)

~1375 Medium C-H Bending (CHs)

~1040 Strong C-O Stretching

~890 Strong =C-H Bending (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the
ions based on their mass-to-charge ratio. It provides information about the molecular weight
and fragmentation pattern of a compound. For Lavandulol (C10H1s80, Molecular Weight:
154.25 g/mol ), electron ionization (El) is a common method.

Table 4: Major Mass Spectrometry Fragments for Lavandulol

miz Relative Intensity (%) Possible Fragment
154 Low [M]* (Molecular lon)
139 Moderate [M - CHs]*

121 Moderate [M - CHs - H20]*

93 High [C7Hs]*

69 High [CsHe]*

41 High [CsHs]*

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of
Lavandulol. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified Lavandulol in about 0.6 mL
of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

 Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500
MHz instrument.[1]

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer relaxation delay
(e.g., 2-5 seconds) and a significantly higher number of scans are typically required due to
the low natural abundance of 13C.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are referenced to the
TMS signal at 0.00 ppm for *H and 13C.

Infrared (IR) Spectroscopy

o Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat
Lavandulol directly onto the ATR crystal.[2] For transmission IR, a thin liquid film can be
prepared between two salt plates (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm~1.[2] A
background spectrum of the clean ATR crystal or empty salt plates should be collected and
automatically subtracted from the sample spectrum. Co-adding multiple scans (e.g., 16 or
32) improves the signal-to-noise ratio.
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Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of Lavandulol in a volatile solvent (e.g.,
methanol or hexane) into the mass spectrometer, often via a gas chromatography (GC-MS)
system for separation from other components.

Instrumentation: Employ a mass spectrometer, commonly a quadrupole or time-of-flight
(TOF) analyzer, coupled with an electron ionization (EIl) source.

lonization: Use a standard electron energy of 70 eV for ionization.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and
fragments (e.g., m/z 35-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure. Comparison with a reference mass spectrum from a database can aid
in identification.

Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of a sample suspected to be

Lavandulol is outlined below.
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A flowchart outlining the general workflow for the spectroscopic characterization of Lavandulol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Lavandulol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192245#spectroscopic-characterization-of-
lavandulol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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